molecular formula C12H16O B13404337 trans-2-(3-Methylphenyl)cyclopentanol

trans-2-(3-Methylphenyl)cyclopentanol

Cat. No.: B13404337
M. Wt: 176.25 g/mol
InChI Key: YMIRSVURTBQGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(3-Methylphenyl)cyclopentanol: is an organic compound with the molecular formula C12H16O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 3-methylphenyl group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methylphenyl)cyclopentanol typically involves the reaction of cyclopentanone with 3-methylphenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Reflux conditions

    Reagents: Cyclopentanone, 3-methylphenylmagnesium bromide, water for hydrolysis

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(3-Methylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of cyclopentane derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Formation of 3-methylphenylcyclopentanone.

    Reduction: Formation of 3-methylphenylcyclopentane.

    Substitution: Formation of 3-methylphenylcyclopentyl halides.

Scientific Research Applications

Chemistry: trans-2-(3-Methylphenyl)cyclopentanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of trans-2-(3-Methylphenyl)cyclopentanol would depend on its specific application. Generally, the compound can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • trans-2-(4-Methylphenyl)cyclopentanol
  • trans-2-(2-Methylphenyl)cyclopentanol
  • trans-2-(3-Ethylphenyl)cyclopentanol

Comparison: trans-2-(3-Methylphenyl)cyclopentanol is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and solubility characteristics, which can be crucial for its specific applications in research and industry.

Properties

IUPAC Name

2-(3-methylphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-4-2-5-10(8-9)11-6-3-7-12(11)13/h2,4-5,8,11-13H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIRSVURTBQGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.